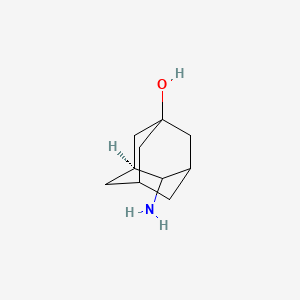
trans-4-Aminoadamantan-1-ol
Vue d'ensemble
Description
trans-4-Aminoadamantan-1-ol: is an organic compound with the molecular formula C10H17NO and a molecular weight of 167.25 g/mol . It appears as a colorless to pale yellow crystal and features a unique molecular structure where the amino group is positioned trans to the hydroxyl group on the adamantane ring . This compound is widely used as an intermediate in organic synthesis, particularly in the pharmaceutical and materials science fields .
Analyse Biochimique
Biochemical Properties
Trans-4-Aminoadamantan-1-ol plays a significant role in biochemical reactions due to its interaction with various enzymes and proteins. It has been observed to interact with enzymes such as monoamine oxidase (MAO) and acetylcholinesterase (AChE) . These interactions are crucial as they influence the metabolism of neurotransmitters and the breakdown of acetylcholine, respectively. The compound’s interaction with MAO can lead to the inhibition of this enzyme, thereby affecting the levels of neurotransmitters like dopamine and serotonin. Similarly, its interaction with AChE can inhibit the breakdown of acetylcholine, leading to increased levels of this neurotransmitter in the synaptic cleft .
Cellular Effects
This compound has been shown to affect various types of cells and cellular processes. In neuronal cells, it influences cell signaling pathways, particularly those involving neurotransmitters. The compound’s ability to inhibit MAO and AChE can lead to altered neurotransmitter levels, which in turn can affect neuronal signaling and communication. Additionally, this compound has been observed to impact gene expression and cellular metabolism. For instance, it can upregulate the expression of genes involved in neuroprotection and downregulate those associated with neurodegeneration .
Molecular Mechanism
The molecular mechanism of action of this compound involves its binding interactions with specific biomolecules. The compound binds to the active sites of MAO and AChE, leading to the inhibition of these enzymes. This inhibition results in increased levels of neurotransmitters like dopamine, serotonin, and acetylcholine. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the expression of genes involved in various cellular processes, including neuroprotection and metabolism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can decrease over extended periods due to degradation. Long-term studies have shown that this compound can have sustained effects on cellular function, particularly in neuronal cells. These effects include prolonged inhibition of MAO and AChE, leading to sustained increases in neurotransmitter levels .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been shown to have neuroprotective effects, enhancing cognitive function and reducing neurodegeneration. At higher doses, this compound can exhibit toxic effects, including neurotoxicity and hepatotoxicity. These adverse effects are likely due to the excessive inhibition of MAO and AChE, leading to abnormally high levels of neurotransmitters .
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by the liver, where it undergoes hydroxylation and conjugation reactions. The enzymes involved in these metabolic processes include cytochrome P450 enzymes and glucuronosyltransferases . These reactions result in the formation of more water-soluble metabolites, which are then excreted via the kidneys. The compound’s metabolism can also affect metabolic flux and metabolite levels, particularly those related to neurotransmitter metabolism .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system. The compound is also distributed to other tissues, including the liver and kidneys, where it undergoes metabolism and excretion. Transporters such as organic cation transporters (OCTs) and P-glycoprotein play a role in the cellular uptake and distribution of this compound .
Subcellular Localization
The subcellular localization of this compound is crucial for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with enzymes like MAO and AChE. Additionally, this compound can be found in the mitochondria, where it may influence mitochondrial function and energy metabolism. The compound’s localization is directed by specific targeting signals and post-translational modifications, which ensure its proper distribution within the cell .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Hydrogenation Reduction Method: One common method involves the hydrogenation reduction of 5-hydroxy-2-adamantanone using palladium-carbon as a catalyst in the presence of aqueous ammonia.
Oximating and Hydrogenation Method: Another method starts with 5-hydroxy-2-adamantanone, which undergoes oximating using hydroxylamine hydrochloride, followed by hydrogenation reduction using raney nickel.
Industrial Production Methods: The industrial production of trans-4-Aminoadamantan-1-ol typically involves large-scale hydrogenation reduction processes due to their high yield and efficiency . The use of readily available and cost-effective raw materials, such as 5-hydroxy-2-adamantanone, makes these methods suitable for mass production .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: trans-4-Aminoadamantan-1-ol can undergo oxidation reactions, typically using strong oxidizing agents.
Reduction: The compound can be reduced to form various derivatives, often using hydrogenation techniques.
Substitution: It can participate in substitution reactions where the amino or hydroxyl groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents such as nitric acid or potassium permanganate.
Reduction: Hydrogen gas in the presence of catalysts like palladium-carbon or raney nickel.
Substitution: Various halogenating agents or nucleophiles under controlled conditions.
Major Products Formed:
Oxidation: Products may include oxidized derivatives of adamantane.
Reduction: Reduced forms of this compound.
Substitution: Substituted adamantane derivatives with different functional groups.
Applications De Recherche Scientifique
Chemistry: trans-4-Aminoadamantan-1-ol is used as an intermediate in the synthesis of complex organic molecules, including antiviral drugs like lopinavir . Biology: It serves as a building block in the synthesis of biologically active compounds. Medicine: The compound is utilized in the development of pharmaceuticals, particularly those targeting viral infections and neurological disorders . Industry: It is employed as a crosslinking agent in polymer materials to enhance their physical and chemical properties .
Mécanisme D'action
The mechanism of action of trans-4-Aminoadamantan-1-ol involves its interaction with specific molecular targets and pathways. For instance, in antiviral applications, it may inhibit viral replication by interfering with viral enzymes or proteins. In neurological applications, it may modulate neurotransmitter receptors or ion channels, thereby exerting therapeutic effects .
Comparaison Avec Des Composés Similaires
Amantadine: An antiviral and antiparkinsonian drug with a similar adamantane structure.
Memantine: Used in the treatment of Alzheimer’s disease, also featuring an adamantane core.
Rimantadine: Another antiviral drug structurally related to amantadine.
Uniqueness: trans-4-Aminoadamantan-1-ol is unique due to its specific trans configuration of the amino and hydroxyl groups, which imparts distinct chemical and biological properties compared to its analogs .
Propriétés
Numéro CAS |
62058-03-1 |
|---|---|
Formule moléculaire |
C10H17NO |
Poids moléculaire |
167.25 g/mol |
Nom IUPAC |
(3S,5S)-4-aminoadamantan-1-ol |
InChI |
InChI=1S/C10H17NO/c11-9-7-1-6-2-8(9)5-10(12,3-6)4-7/h6-9,12H,1-5,11H2/t6?,7-,8-,9?,10?/m0/s1 |
Clé InChI |
HMPCLMSUNVOZLH-NCVQKCBWSA-N |
SMILES |
C1C2CC3CC(C2)(CC1C3N)O |
SMILES isomérique |
C1[C@H]2CC3(C[C@@H](C2N)CC1C3)O |
SMILES canonique |
C1C2CC3CC(C2)(CC1C3N)O |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details






Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
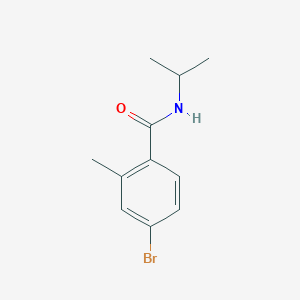
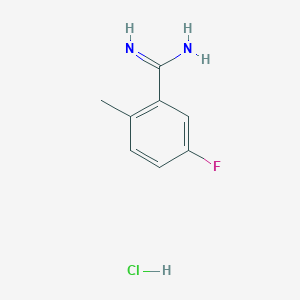
![1,3-dimethyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-6-sulfonyl chloride](/img/structure/B1440042.png)
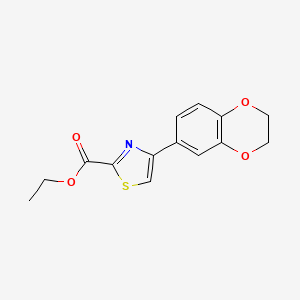
![2-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}piperidine](/img/structure/B1440046.png)


amine](/img/structure/B1440051.png)
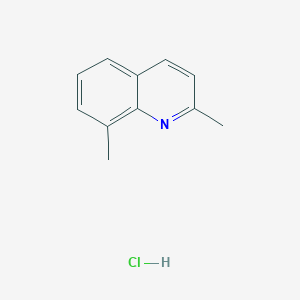
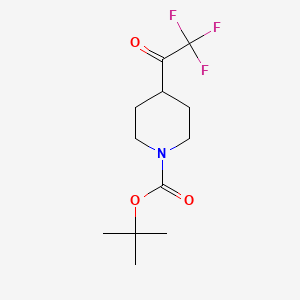

![[2-(4,5,6,7-Tetrahydro-1,3-benzothiazol-2-yl)ethyl]amine dihydrochloride](/img/structure/B1440058.png)
![2,2,2-trifluoroethyl N-[3-fluoro-4-(4-methyl-1,4-diazepan-1-yl)phenyl]carbamate hydrochloride](/img/structure/B1440059.png)
![tert-butyl N-[3-(chloromethyl)-5-(trifluoromethyl)phenyl]carbamate](/img/structure/B1440060.png)
